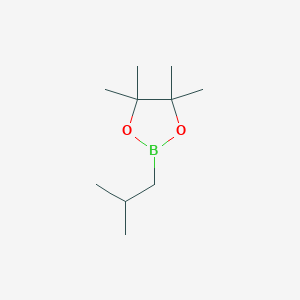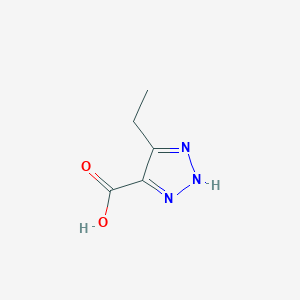
5-Ethyl-1H-1,2,3-Triazol-4-carbonsäure
Übersicht
Beschreibung
5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von antiviralen Wirkstoffen
5-Ethyl-1H-1,2,3-Triazol-4-carbonsäure: ist ein Vorläufer bei der Synthese verschiedener antiviraler Wirkstoffe. Seine Derivate wurden verwendet, um Verbindungen herzustellen, die dem bekannten antiviralen Medikament Ribavirin ähneln . Der Triazolring ist ein Schlüsselelement in vielen pharmakologisch aktiven Verbindungen, da er der Adenin-Einheit der Nukleinsäuren ähnelt, wodurch er mit viraler RNA oder DNA interagieren kann.
Entwicklung von Antitumorverbindungen
Der Triazol-Kern ist auch für die Entwicklung von Antitumorverbindungen von Bedeutung. Derivate der This compound wurden auf ihr Potenzial untersucht, das Wachstum von Krebszellen zu hemmen. Die Möglichkeit, verschiedene Substituenten am Triazolring einzuführen, eröffnet Möglichkeiten für die Entwicklung neuer Medikamente mit gezielter Antitumoraktivität .
Methode der organischen Synthese
This compound: wird in der organischen Synthese als Baustein für den Aufbau komplexerer Moleküle verwendet. Seine Reaktivität ermöglicht verschiedene Umlagerungen funktioneller Gruppen und die Einführung heterozyklischer Substituenten in Position 5, was für die Generierung von Verbindungsbibliotheken in der medizinischen Chemie entscheidend ist .
Forschung zu energiereichen Materialien
Der hohe Stickstoffgehalt in Triazolen macht sie zu Kandidaten für energiereiche Materialien. Die Forschung an den Salzen von 5-Amino-1H-1,2,4-Triazol-3-carbohydrazid, einer verwandten Verbindung, hat vielversprechende Ergebnisse für Anwendungen in Treibstoffen und Sprengstoffen gezeigt, da sie eine hohe Dichte und thermische Stabilität aufweisen .
Jedes dieser Bereiche nutzt die einzigartigen chemischen Eigenschaften der This compound, um neue Verbindungen und Materialien mit spezifischen gewünschten Eigenschaften zu entwickeln. Die Vielseitigkeit dieser Verbindung macht sie zu einem wertvollen Gut in verschiedenen Bereichen der wissenschaftlichen Forschung. <|\end|> OP: ### Synthese von antiviralen Wirkstoffen This compound ist ein Vorläufer bei der Synthese verschiedener antiviraler Wirkstoffe. Seine Derivate wurden verwendet, um Verbindungen herzustellen, die dem bekannten antiviralen Medikament Ribavirin ähneln. Der Triazolring ist ein Schlüsselelement in vielen pharmakologisch aktiven Verbindungen, da er der Adenin-Einheit der Nukleinsäuren ähnelt, wodurch er mit viraler RNA oder DNA interagieren kann .
Forschung zu energiereichen Materialien
Diese Bereiche nutzen die einzigartigen chemischen Eigenschaften der This compound, um neue Verbindungen und Materialien mit spezifischen gewünschten Eigenschaften zu entwickeln, was die Vielseitigkeit der Verbindung in der wissenschaftlichen Forschung unterstreicht. OP: ### Synthese von antiviralen Wirkstoffen This compound ist ein Vorläufer bei der Synthese verschiedener antiviraler Wirkstoffe. Seine Derivate wurden verwendet, um Verbindungen herzustellen, die dem bekannten antiviralen Medikament Ribavirin ähneln. Der Triazolring ist ein Schlüsselelement in vielen pharmakologisch aktiven Verbindungen, da er der Adenin-Einheit der Nukleinsäuren ähnelt, wodurch er mit viraler RNA oder DNA interagieren kann .
Wirkmechanismus
Target of Action
It’s known that 1,2,3-triazole derivatives can inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
1,2,3-triazole derivatives are known to interact with their targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the activity of the target enzymes, potentially altering their function and resulting in various biological effects.
Pharmacokinetics
The synthesis of 1,2,4-triazole derivatives has been documented , which could provide insights into their potential bioavailability
Result of Action
The inhibition of ache and buche by 1,2,3-triazole derivatives could potentially lead to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . This could have various effects on cellular function, particularly in neurons.
Action Environment
It’s known that the synthesis of 1,2,4-triazole derivatives can be influenced by factors such as temperature
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with enzymes and proteins. This compound is known to interact with enzymes such as xanthine oxidase, where it acts as an inhibitor, thereby affecting the enzyme’s activity . Additionally, 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid can bind to various proteins, altering their conformation and function. These interactions are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes.
Cellular Effects
The effects of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid on cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, it can inhibit the activity of kinases involved in cell proliferation and survival, leading to altered gene expression and cellular metabolism . Furthermore, 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering the release of pro-apoptotic factors.
Molecular Mechanism
At the molecular level, 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis . This compound can also interact with DNA and RNA, leading to changes in gene expression. Additionally, 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid can modulate the activity of transcription factors, further influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid in animal models vary with dosage. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress.
Metabolic Pathways
5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites that may retain biological activity . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of metabolites and influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments. The distribution of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid within tissues is influenced by factors such as tissue perfusion and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is critical for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the nucleus, through post-translational modifications and targeting signals . The localization of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid to these compartments allows it to exert its effects on mitochondrial function and gene expression, respectively.
Eigenschaften
IUPAC Name |
5-ethyl-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-3-4(5(9)10)7-8-6-3/h2H2,1H3,(H,9,10)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPNPBMTBNCWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


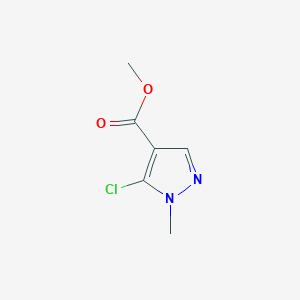
![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)
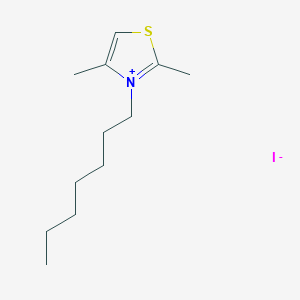


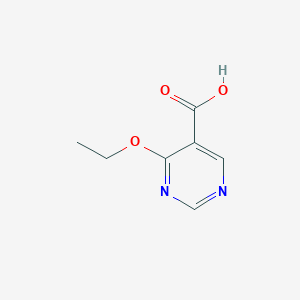


![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)


![4-[(difluoromethyl)thio]benzoic acid](/img/structure/B1338276.png)
